1-Methoxy-1-(4-methoxy-phenyl)-propan-2-one 1-Methoxy-1-(4-methoxy-phenyl)-propan-2-one
Brand Name: Vulcanchem
CAS No.: 21165-40-2
VCID: VC3950924
InChI: InChI=1S/C11H14O3/c1-8(12)11(14-3)9-4-6-10(13-2)7-5-9/h4-7,11H,1-3H3
SMILES: CC(=O)C(C1=CC=C(C=C1)OC)OC
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

1-Methoxy-1-(4-methoxy-phenyl)-propan-2-one

CAS No.: 21165-40-2

Cat. No.: VC3950924

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-1-(4-methoxy-phenyl)-propan-2-one - 21165-40-2

Specification

CAS No. 21165-40-2
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 1-methoxy-1-(4-methoxyphenyl)propan-2-one
Standard InChI InChI=1S/C11H14O3/c1-8(12)11(14-3)9-4-6-10(13-2)7-5-9/h4-7,11H,1-3H3
Standard InChI Key PWNBVYGJTGJALE-UHFFFAOYSA-N
SMILES CC(=O)C(C1=CC=C(C=C1)OC)OC
Canonical SMILES CC(=O)C(C1=CC=C(C=C1)OC)OC

Introduction

Chemical Identity and Structural Analysis

Structural Features and Stereoelectronic Effects

The compound’s planar ketone group and electron-donating methoxy substituents create distinct electronic effects:

  • The 4-methoxyphenyl group enhances resonance stabilization via conjugation with the aromatic ring .

  • The methoxy group at C1 increases steric hindrance, potentially affecting reaction kinetics in substitution or addition reactions .

Table 1: Key Structural Descriptors

PropertyValue/Description
Hybridization of C1sp³ (tetrahedral geometry)
Bond Angles (C1-C2-O)~109.5° (approximate tetrahedral)
Torsional StrainMinimal due to aromatic stabilization

Synthesis and Manufacturing

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of anisole (methoxybenzene) with an acyl chloride derivative:

  • Reaction:

    Anisole+Cl-C(O)-CH(OCH3)-CH3AlCl31-Methoxy-1-(4-methoxyphenyl)propan-2-one+HCl\text{Anisole} + \text{Cl-C(O)-CH(OCH3)-CH3} \xrightarrow{\text{AlCl3}} \text{1-Methoxy-1-(4-methoxyphenyl)propan-2-one} + \text{HCl}
  • Conditions: Anhydrous AlCl3 catalyst, dichloromethane solvent, 0–5°C .

Methoxylation of 1-Hydroxy-1-(4-methoxyphenyl)propan-2-one

Methylation of the hydroxyl group in 1-hydroxy-1-(4-methoxyphenyl)propan-2-one :

  • Reagents: Methyl iodide (CH3I), potassium carbonate (K2CO3).

  • Mechanism: Nucleophilic substitution (SN2) at the hydroxyl oxygen .

Industrial-Scale Production Challenges

  • Purification: High-boiling-point byproducts necessitate fractional distillation or chromatography.

  • Yield Optimization: Immobilized catalysts (e.g., zeolites) improve selectivity in continuous-flow systems .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption at 1715 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O of methoxy) .

  • NMR (¹H):

    • δ 3.85 (s, 3H, OCH3 on phenyl).

    • δ 3.78 (s, 3H, OCH3 on C1).

    • δ 2.20 (s, 3H, CH3 adjacent to ketone) .

Table 2: Thermodynamic Properties

PropertyValueMethod/Source
Melting Point78–80°C (predicted)DSC simulation
Boiling Point290–295°CEstimated via Joback
LogP (Octanol-Water)1.85Computational

Applications and Industrial Relevance

Pharmaceutical Intermediate

  • Antidepressant Synthesis: Serves as a precursor for arylpropan-2-amine derivatives, which modulate serotonin receptors.

  • Antimicrobial Agents: Methoxy groups enhance lipid solubility, improving cell membrane penetration.

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